molecular formula C30H52N2O7 B600925 Aliskiren Acid Impurity CAS No. 173400-13-0

Aliskiren Acid Impurity

Katalognummer B600925
CAS-Nummer: 173400-13-0
Molekulargewicht: 552.76
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aliskiren Acid Impurity is a metabolite formed during the industrial synthesis of Aliskiren . Aliskiren is a direct renin inhibitor that has been effective in anti-hypertension .


Synthesis Analysis

The synthesis of Aliskiren involves a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . The synthesis of the enantiomerically pure compound is quite demanding due to the presence of 4 chiral carbon atoms .


Molecular Structure Analysis

The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .


Chemical Reactions Analysis

Impurities are unwanted residuals that form during or after the course of the reaction. The residuals can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product . Impurity profiling aims at identification and subsequent quantification of specific components present at low levels .


Physical And Chemical Properties Analysis

Aliskiren Carboxylic Acid has a molecular formula of C30H52N2O7 and a molecular weight of 552.74 .

Wissenschaftliche Forschungsanwendungen

Analytical and Measurement Techniques

Aliskiren, a direct renin inhibitor, is commonly analyzed in pharmaceutical formulations. One study developed a stability-indicating micellar electrokinetic chromatography (MEKC) method for the simultaneous determination of aliskiren and hydrochlorothiazide in pharmaceuticals. This method, validated in accordance with the International Conference on Harmonisation (ICH) requirements, provides a robust and accurate way to analyze these compounds and their impurities in formulations (Sangoi et al., 2011).

Another study describes the fabrication of a sensitive and selective graphene-based electrochemical nanosensor for detecting aliskiren. This novel sensor exhibited excellent electrocatalytic activity towards aliskiren, suggesting its potential as an analytical tool for routine analysis in clinical samples (Ates et al., 2017).

Cardiovascular and Renal Effects

Aliskiren has been extensively studied for its effects on cardiovascular and renal health. For example, one study demonstrated that aliskiren treatment improved endothelium-dependent vasodilation and reduced aortic stiffness in patients with essential hypertension (Virdis et al., 2012). Another research found that aliskiren did not support additional benefits in patients with type 2 diabetes at high risk for cardiovascular and renal events, and it might even be harmful (Parving et al., 2012).

Pharmacokinetics and Drug Interaction

The pharmacokinetics of aliskiren, including its absorption, distribution, metabolism, and elimination, have been thoroughly studied. One study detailed how aliskiren is absorbed and eliminated, mainly via the fecal route, and highlighted its low exposure to metabolites (Waldmeier et al., 2007). Another study developed an electroanalytical methodology to quantify aliskiren in pharmaceutical formulations and human serum samples, showing its potential for clinical application (Carvalho et al., 2015).

Therapeutic Applications

Several studies have explored the therapeutic applications of aliskiren in various health conditions. For instance, aliskiren was found to reduce hepatic steatosis and increase skeletal muscle insulin sensitivity in mice, suggesting its potential use in non-alcoholic fatty liver disease (Lee et al., 2016). In another study, aliskiren's renin inhibition was shown to improve cardiac function and remodeling after myocardial infarction, independent of its blood pressure-lowering effects (Westermann et al., 2008).

Zukünftige Richtungen

While Aliskiren has been recognized for its role in lowering blood pressure, its role in treating heart and renal diseases remains controversial . More research is needed to fully understand the benefits and potential risks associated with Aliskiren and its impurities .

Eigenschaften

IUPAC Name

3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFGPAQWQGXCX-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aliskiren Acid Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aliskiren Acid Impurity
Reactant of Route 2
Reactant of Route 2
Aliskiren Acid Impurity
Reactant of Route 3
Aliskiren Acid Impurity
Reactant of Route 4
Aliskiren Acid Impurity
Reactant of Route 5
Aliskiren Acid Impurity
Reactant of Route 6
Reactant of Route 6
Aliskiren Acid Impurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.